molecular formula C7H13NO2S B2662825 Methyl N-(thiolan-3-ylmethyl)carbamate CAS No. 1694942-15-8

Methyl N-(thiolan-3-ylmethyl)carbamate

Cat. No. B2662825
M. Wt: 175.25
InChI Key: VNLNUJWNEMHAQK-UHFFFAOYSA-N
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Description

“Methyl N-(thiolan-3-ylmethyl)carbamate” is a chemical compound used in scientific research. It has a CAS Number of 1694942-15-8 and a molecular weight of 175.25 . The IUPAC name for this compound is methyl ((tetrahydrothiophen-3-yl)methyl)carbamate .


Synthesis Analysis

The synthesis of carbamates like “Methyl N-(thiolan-3-ylmethyl)carbamate” can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for “Methyl N-(thiolan-3-ylmethyl)carbamate” is 1S/C7H13NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H,8,9) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl N-(thiolan-3-ylmethyl)carbamate” are not mentioned in the search results, carbamates in general can participate in various reactions. For instance, carbamates can be synthesized by the reaction of ammonia with methyl chloroformate or dimethyl carbonate .


Physical And Chemical Properties Analysis

“Methyl N-(thiolan-3-ylmethyl)carbamate” is a liquid at normal temperatures . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Nanoparticle Applications in Agriculture

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Carbendazim and Tebuconazole in Agricultural Applications
This study discusses the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for the fungicides carbendazim and tebuconazole. The encapsulation of these fungicides in nanoparticles showed modified release profiles and decreased toxicity, offering new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Environmental Monitoring and Cleanup

Dispersive Liquid-Liquid Microextraction for Determination of Carbendazim and Thiabendazole in Environmental Samples
This study developed a method for the rapid and sensitive determination of carbendazim and thiabendazole in water and soil samples. The technique involved dispersive liquid-liquid microextraction combined with high-performance liquid chromatography, highlighting its utility in environmental monitoring (Wu et al., 2009).

Thiol-yne Chemistry in Material Science

Thiol-yne ‘Click’/Coupling Chemistry and Recent Applications in Polymer and Materials Synthesis and Modification
A review of the thiol-yne reaction's use in network/gel syntheses, polymer synthesis, and copolymer modification, as well as its application in the preparation of dendrimers and hyperbranched polymers. This chemistry is also employed as a tool for surface modification and functionalization, demonstrating the versatility of thiol-based reactions in materials science (Lowe, 2014).

Thiol Chemistry in Sensor Development

Modified 3D Graphene-Au as a Novel Sensing Layer for Direct and Sensitive Electrochemical Determination of Carbaryl Pesticide
This research presents the development of a novel electrochemical sensor using three-dimensional graphene modified by gold nanoparticles for the sensitive determination of carbaryl pesticide. The sensor showcases the application of thiol chemistry in the creation of advanced materials for environmental monitoring and safety (Rahmani et al., 2018).

Safety And Hazards

“Methyl N-(thiolan-3-ylmethyl)carbamate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl N-(thiolan-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLNUJWNEMHAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl n-[(thiolan-3-yl)methyl]carbamate

CAS RN

1694942-15-8
Record name methyl N-[(thiolan-3-yl)methyl]carbamate
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